Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 671200-12-7
Cat. No.: VC7634876
Molecular Formula: C24H23ClN4O3S3
Molecular Weight: 547.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671200-12-7 |
|---|---|
| Molecular Formula | C24H23ClN4O3S3 |
| Molecular Weight | 547.1 |
| IUPAC Name | ethyl 2-[3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C24H23ClN4O3S3/c1-2-32-22(31)20-16-5-3-4-6-18(16)35-21(20)26-19(30)11-12-33-23-27-28-24-29(23)17(13-34-24)14-7-9-15(25)10-8-14/h7-10,13H,2-6,11-12H2,1H3,(H,26,30) |
| Standard InChI Key | DWLJANYVQUHPMO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Features
Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 671200-12-7) is a heterocyclic compound with a molecular formula of C₂₄H₂₃ClN₄O₃S₃ and a molecular weight of 547.1 g/mol . Its IUPAC name reflects a fused thiazolo-triazole core linked via a thioether bridge to a tetrahydrobenzo[b]thiophene scaffold esterified with an ethyl group (Figure 1). Key structural components include:
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A thiazolo[2,3-c] triazole ring system substituted with a 4-chlorophenyl group.
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A propanamido-thioether linker (–S–CH₂–CH₂–CO–NH–).
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A 4,5,6,7-tetrahydrobenzo[b]thiophene moiety with an ethyl ester at position 3.
Table 1: Molecular Properties
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step protocols typical of complex heterocycles :
Key Synthetic Steps
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Formation of Thiazolo-Triazole Core:
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Thioether Linkage:
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Tetrahydrobenzo[b]thiophene Assembly:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazolo-triazole | NaOH (10%), reflux, 3 h | 70–85% |
| Thioether formation | Phenacyl bromide, EtOH, rt | 80–93% |
| Gewald reaction | Cyclohexanone, S₈, Et₃N | 65–75% |
Structural Characterization
Advanced spectroscopic and analytical techniques confirm the compound’s structure :
Spectroscopic Data
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¹H NMR:
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Aromatic protons (4-chlorophenyl): δ 7.4–7.6 ppm (d, J = 8.5 Hz).
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Ethyl ester: δ 1.33 (t, 3H), 4.21 (q, 2H).
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Tetrahydrobenzo[b]thiophene CH₂: δ 1.5–2.5 ppm (m).
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¹³C NMR:
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IR:
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ν(C=O) at 1705 cm⁻¹ (ester).
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ν(N–H) at 3300 cm⁻¹ (amide).
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X-ray Crystallography
While no crystal structure for this specific compound is reported, related tetrahydrobenzo[b]thiophene derivatives exhibit planar fused-ring systems with bond lengths of 1.74 Å (C–S) and 1.45 Å (C–N) .
| Compound Class | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Thiazolo-triazoles | VEGFR1 | 0.8 µM |
| Tetrahydrobenzo[b]thiophenes | P-gp inhibition | 12.3 µM |
Research Gaps and Future Directions
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Pharmacological Profiling: No in vitro or in vivo data exist for this compound. Priority studies should assess cytotoxicity, kinase inhibition, and pharmacokinetics.
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Synthetic Optimization: Green chemistry approaches (e.g., microwave-assisted synthesis) could improve yields .
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Structure-Activity Relationships (SAR): Modifying the thioether linker or substituting the chlorophenyl group may enhance potency .
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